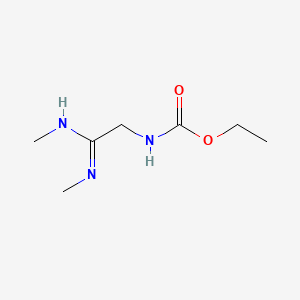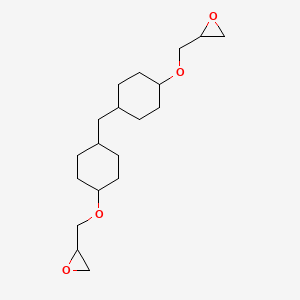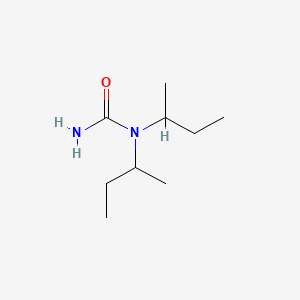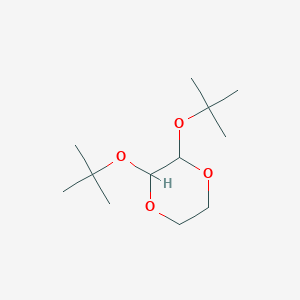
2,3-DI-T-Butoxy-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DI-T-Butoxy-1,4-dioxane is an organic compound with the chemical formula C12H24O4 It is a derivative of 1,4-dioxane, where two tert-butoxy groups are substituted at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DI-T-Butoxy-1,4-dioxane typically involves the reaction of trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions for 24-30 hours, and the progress is monitored using NMR spectroscopy. The reaction mixture is then cooled, and the product is isolated by extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-DI-T-Butoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.
科学研究应用
2,3-DI-T-Butoxy-1,4-dioxane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,3-DI-T-Butoxy-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can undergo oxidation to form hydroxyperoxyl radicals, which can further react to regenerate antioxidant molecules. This mechanism is significant in understanding its antioxidant properties and potential therapeutic effects .
相似化合物的比较
Similar Compounds
2,3-Di-tert-butoxy-1,4-dioxane: A closely related compound with similar chemical properties.
1,4-Dioxane: The parent compound, which lacks the tert-butoxy groups.
2,3-Dichloro-1,4-dioxane: A precursor used in the synthesis of 2,3-DI-T-Butoxy-1,4-dioxane
Uniqueness
This compound is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
68470-79-1 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
2,3-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI 键 |
UNMVIWYPFPYOJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1C(OCCO1)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
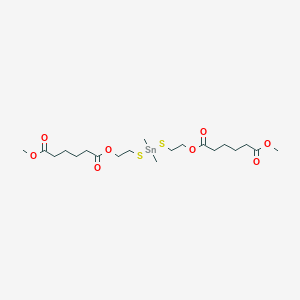
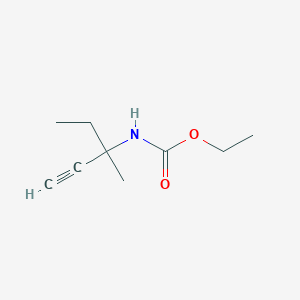
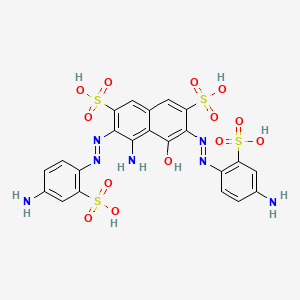
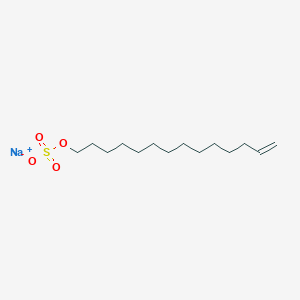
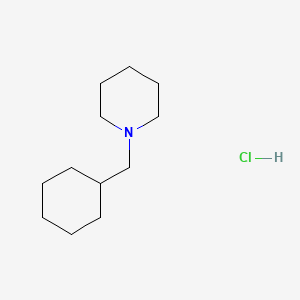
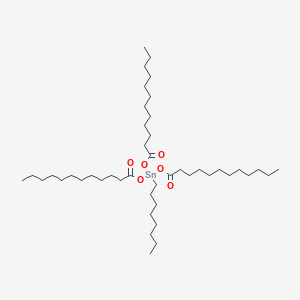
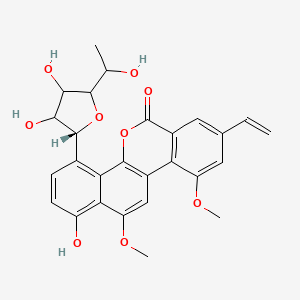
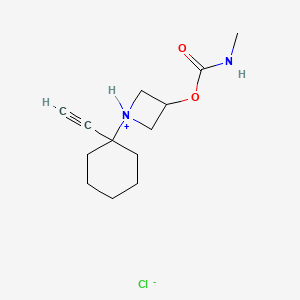
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
![Formaldehyde, [3H]](/img/structure/B13770156.png)
